molecular formula C13H14N6O3 B2959151 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide CAS No. 2034234-86-9

4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide

Cat. No. B2959151
CAS RN: 2034234-86-9
M. Wt: 302.294
InChI Key: AXPIHADDEUJZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with an ethyl group, a dioxo group, and a piperazine-1-carboxamide group .

Scientific Research Applications

Anticancer and Anti-Inflammatory Agents

  • Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines like HCT-116 and MCF-7. This research suggests the potential of these compounds in anticancer therapies (Rahmouni et al., 2016).
  • Anti-Inflammatory and Analgesic Properties : Derivatives of benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, including compounds related to the pyrazolopyrimidine class, have shown significant anti-inflammatory and analgesic activities. These findings open avenues for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Properties : Compounds containing the pyrazolopyrimidine core have shown promising biocidal properties against bacteria and fungi, highlighting their potential as new antimicrobial agents (Youssef et al., 2011).
  • Antiproliferative Effects : A series of pyrazolopyrimidin-4-one derivatives have been synthesized and shown good antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).

Tuberculosis Treatment

  • Mycobacterium Tuberculosis Inhibition : Certain benzofuran and benzo[d]isothiazole derivatives with pyrazolopyrimidine structures have been found effective against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Reddy et al., 2014).

Neuroinflammation Imaging

  • Imaging of IRAK4 Enzyme in Neuroinflammation : Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent highlights its application in imaging of IRAK4 enzyme, a key player in neuroinflammation (Wang et al., 2018).

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-2-17-5-6-18(12(21)11(17)20)13(22)16-9-7-14-10-3-4-15-19(10)8-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPIHADDEUJZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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